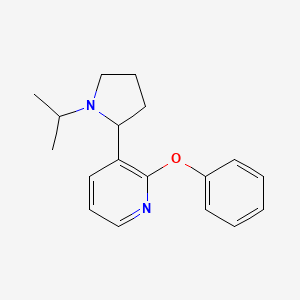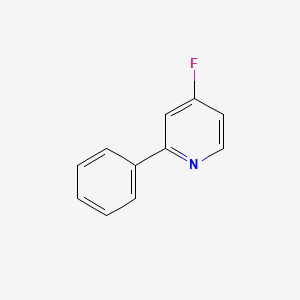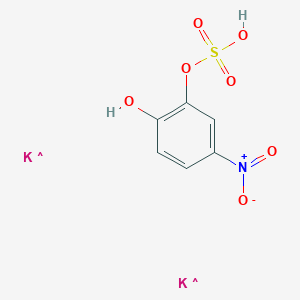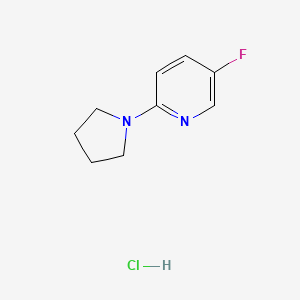
2-Phenylethenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylethenesulfonyl fluoride is an organic compound with the molecular formula C8H7FO2S. It is characterized by the presence of a phenyl group attached to an ethenesulfonyl fluoride moiety. This compound is known for its utility in various chemical reactions, particularly in the field of click chemistry, where it serves as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Phenylethenesulfonyl fluoride can be synthesized through several methods. One common approach involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . Direct fluorosulfonylation using fluorosulfonyl radicals has also emerged as a concise and efficient approach for producing sulfonyl fluorides .
Industrial Production Methods
Industrial production of this compound typically involves the use of sulfuryl fluoride gas (SO2F2) and other solid reagents such as FDIT and AISF . These reagents act as synthetic equivalents of electrophilic “FSO2+” synthons, facilitating the formation of the C-SO2F bond.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylethenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in sulfur fluoride exchange (SuFEx) reactions with amines, leading to the formation of β-aminoethane sulfonamides.
Addition Reactions: It can undergo Michael-type addition reactions with dialkyl malonates under high-pressure conditions.
Cyclization Reactions: It can form cyclic sultams through addition-substitution sequences with hydrazines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, dialkyl malonates, and hydrazines . Reaction conditions often involve the use of catalysts such as chiral thiourea, urea, and squaramide, as well as high-pressure environments .
Major Products Formed
Major products formed from reactions with this compound include β-aminoethane sulfonamides, chiral alkanesulfonyl fluorides, and cyclic sultams .
Aplicaciones Científicas De Investigación
2-Phenylethenesulfonyl fluoride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Phenylethenesulfonyl fluoride involves its ability to participate in sulfur fluoride exchange (SuFEx) reactions. This process is facilitated by the unique combination of stability and reactivity of the sulfonyl fluoride group, which can be triggered by hydrogen bonds or silicon species . The compound acts as a Michael acceptor, enabling the formation of various adducts through addition reactions .
Comparación Con Compuestos Similares
2-Phenylethenesulfonyl fluoride can be compared with other similar compounds, such as:
Ethenesulfonyl fluoride:
2-Chlorobenzenesulfonyl fluoride: Another sulfonyl fluoride used in similar click chemistry applications.
2-Fluorobenzenesulfonyl fluoride: Used in various organic synthesis reactions.
The uniqueness of this compound lies in its ability to form stable and reactive intermediates, making it a valuable tool in synthetic chemistry and chemical biology .
Propiedades
IUPAC Name |
2-phenylethenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCNEIUADPFQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[1-(4-Fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid](/img/structure/B11823347.png)
![tert-butyl N-[2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B11823351.png)


![4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione](/img/structure/B11823371.png)


![tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B11823410.png)


![N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11823427.png)

